5-Chloro-4-phenyl-1,2,3-thiadiazole

Catalog No.
S716649
CAS No.
53646-00-7
M.F
C8H5ClN2S
M. Wt
196.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-phenyl-1,2,3-thiadiazole

CAS Number

53646-00-7

Product Name

5-Chloro-4-phenyl-1,2,3-thiadiazole

IUPAC Name

5-chloro-4-phenylthiadiazole

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl

5-Chloro-4-phenyl-1,2,3-thiadiazole (CAS 53646-00-7) is a highly functionalized heterocyclic building block characterized by its strongly electron-withdrawing 1,2,3-thiadiazole core and a highly reactive C5-chlorine bond. In industrial and advanced academic procurement, this compound is primarily sourced as an electrophilic precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Unlike unactivated aryl chlorides, the C5-halogen in this scaffold exhibits exceptional lability, enabling mild-condition functionalizations to yield diverse 5-substituted-4-phenyl-1,2,3-thiadiazole derivatives, which are highly valued in agricultural chemistry (fungicides, plant defense elicitors) and pharmaceutical lead optimization [1].

Substituting 5-chloro-4-phenyl-1,2,3-thiadiazole with the unsubstituted 4-phenyl-1,2,3-thiadiazole or isomeric 1,2,5-thiadiazoles severely disrupts downstream synthetic workflows. The unsubstituted 4-phenyl analog requires harsh, low-yielding direct C-H activation protocols to achieve C5-functionalization, often leading to ring-opening or decomposition due to the thermal instability of the 1,2,3-thiadiazole ring under strong basic or high-temperature conditions[1]. Similarly, the 1,2,5-thiadiazole isomer presents an entirely different electronic distribution and coordination geometry, rendering it useless for synthesizing target molecules that rely on the specific 1,2,3-thiadiazole dipole moment. The 5-chloro variant is strictly required when a reliable, mild-condition leaving group is necessary to preserve the delicate heterocyclic core during complex molecule assembly.

Accelerated Nucleophilic Aromatic Substitution (SNAr) Kinetics

The electron-deficient nature of the 1,2,3-thiadiazole ring highly activates the C5-chlorine towards nucleophilic attack. Compared to standard unactivated chlorobenzenes, 5-chloro-4-phenyl-1,2,3-thiadiazole undergoes SNAr with secondary amines at significantly lower temperatures and shorter reaction times, avoiding the need for transition-metal catalysis that could otherwise degrade the heterocycle [1].

Evidence DimensionSNAr Reaction Temperature and Time (with secondary amines)
Target Compound DataMild heating (60-80 °C), high yield (>85%) within 2-4 hours
Comparator Or BaselineUnactivated aryl chlorides (e.g., chlorobenzene) / >150 °C, often requires Pd/Ru catalysis or >24h
Quantified DifferenceEliminates metal catalyst requirement and reduces reaction temperature by >70 °C
ConditionsStandard SNAr conditions with morpholine or piperidine in polar aprotic solvents

Enables catalyst-free, scalable amination while preventing thermal degradation of the sensitive 1,2,3-thiadiazole core.

Superior Suzuki-Miyaura Coupling Efficiency at the C5 Position

While unactivated aryl chlorides often exhibit sluggish oxidative addition in palladium-catalyzed cross-coupling, the highly polarized C-Cl bond in 5-chloro-4-phenyl-1,2,3-thiadiazole facilitates rapid oxidative addition. This allows for efficient Suzuki-Miyaura coupling with arylboronic acids using standard, cost-effective palladium catalysts rather than requiring expensive, specialized bulky phosphine ligands typically needed for generic aryl chlorides [1].

Evidence DimensionCatalyst/Ligand Requirement for Suzuki Coupling
Target Compound DataStandard Pd(PPh3)4 or Pd(dppf)Cl2, high yield (>80%)
Comparator Or BaselineGeneric aryl chlorides / Require specialized ligands (e.g., XPhos, SPhos) for comparable yields
Quantified DifferenceBypasses the need for expensive proprietary ligands, reducing catalyst complex cost significantly
ConditionsArylboronic acid coupling in aqueous/organic solvent mixtures with mild base

Lowers process costs and simplifies purification in the industrial scale-up of biaryl-substituted 1,2,3-thiadiazoles.

Absolute Regiocontrol in C5-Derivatization vs. Unsubstituted Analogs

Utilizing 5-chloro-4-phenyl-1,2,3-thiadiazole as a starting material guarantees exclusive functionalization at the 5-position via substitution. In contrast, attempting direct C-H functionalization on the unsubstituted 4-phenyl-1,2,3-thiadiazole baseline often results in poor regioselectivity, competitive ring-opening (forming alkynes and nitrogen gas), and significantly lower isolated yields of the desired C5-substituted product [1].

Evidence DimensionIsolated Yield of C5-Functionalized Product
Target Compound DataTypically >85% via direct substitution/coupling
Comparator Or Baseline4-Phenyl-1,2,3-thiadiazole (unsubstituted) / <40% via direct C-H activation due to ring fragmentation
Quantified Difference>2-fold increase in isolated yield and elimination of regioisomer/fragmentation byproducts
ConditionsSynthesis of 5-aryl or 5-amino derivatives

Provides a reliable, high-yielding synthetic pathway that avoids the severe material losses associated with direct C-H functionalization of the thiadiazole ring.

Base-Induced Rearrangement Potential for Triazole Synthesis

5-Chloro-1,2,3-thiadiazoles possess a unique reactivity profile where, upon treatment with specific primary amines or hydrazines, they can undergo a controlled ring-opening/ring-closing sequence to yield highly substituted 1,2,3-triazole-4-carbothioamides. This pathway is completely inaccessible when using 1,2,5-thiadiazole isomers, making the 5-chloro-1,2,3-thiadiazole an indispensable precursor for this specific class of triazole pharmacophores [1].

Evidence DimensionAccess to 1,2,3-triazole-4-carbothioamide scaffolds
Target Compound DataQuantitative conversion via amine-induced rearrangement
Comparator Or Baseline3-Chloro-4-phenyl-1,2,5-thiadiazole / Zero conversion (structurally incapable of this rearrangement)
Quantified Difference100% exclusive pathway availability for the 1,2,3-isomer
ConditionsReaction with primary amines/hydrazines in alcoholic solvents

Enables advanced scaffold hopping from thiadiazoles to triazoles, a critical technique in pharmaceutical lead generation.

Agrochemical Fungicide and Elicitor Development

Leveraging the >70 °C reduction in SNAr reaction temperature compared to unactivated chlorides, industrial chemists can rapidly synthesize libraries of 5-amino and 5-thioether substituted 4-phenyl-1,2,3-thiadiazoles. These derivatives are well-established pharmacophores for plant systemic acquired resistance (SAR) inducers, and the mild substitution conditions prevent thermal degradation of the active core [1].

Pharmaceutical Scaffold Hopping via Rearrangement

Utilizing the compound's exclusive amine-induced rearrangement pathway allows medicinal chemists to generate complex 1,2,3-triazole-4-carbothioamides directly from the thiadiazole precursor. This bypasses multi-step de novo triazole syntheses, accelerating structural diversification in drug discovery [1].

Scale-Up Synthesis of Biaryl Heterocycles

Employing the ligand-economical Suzuki-Miyaura cross-coupling profile (achieving >80% yields with standard Pd(PPh3)4) enables the manufacture of 5-aryl-4-phenyl-1,2,3-thiadiazoles at scale. This avoids the prohibitive costs of specialized palladium ligands required when attempting to couple generic aryl chlorides[1].

XLogP3

3.1

Wikipedia

5-chloro-4-phenyl-1,2,3-thiadiazole

Dates

Last modified: 08-15-2023

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